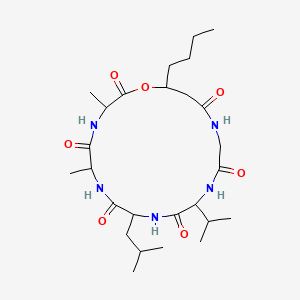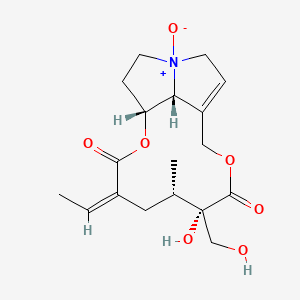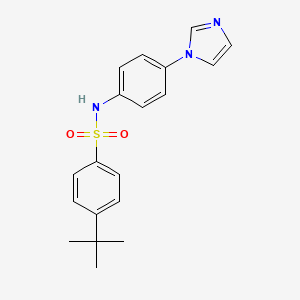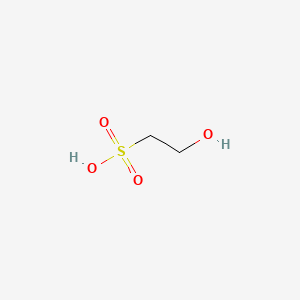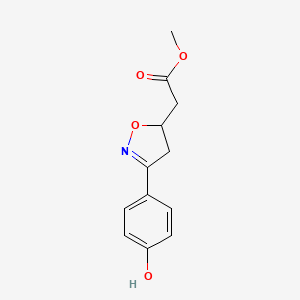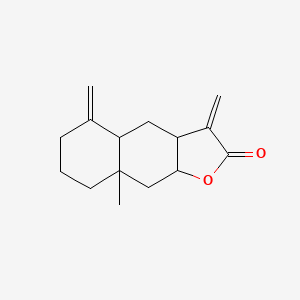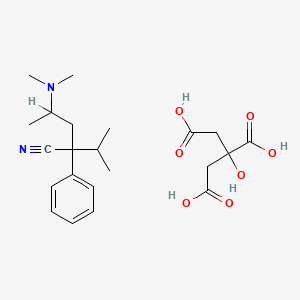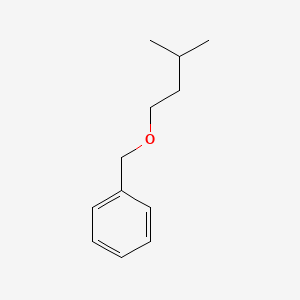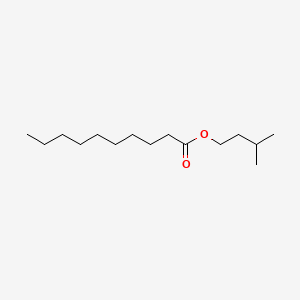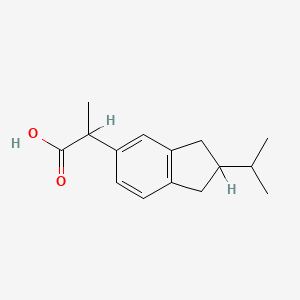
Isoprofen
Vue d'ensemble
Description
L'ISOPROFEN est un anti-inflammatoire non stéroïdien (AINS) doté de propriétés analgésiques et antipyrétiques. Il est couramment utilisé pour soulager la douleur, réduire la fièvre et atténuer l'inflammation. L'this compound est connu pour son efficacité dans le traitement de maladies telles que l'arthrite, les douleurs menstruelles et autres troubles musculo-squelettiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'ISOPROFEN implique généralement les étapes suivantes :
Acylation de Friedel-Crafts : Le benzène subit une acylation avec du chlorure d'isobutyryle en présence de trichlorure d'aluminium pour former l'isobutylbenzène.
Réaction de Darzens : L'isobutylbenzène est ensuite soumis à la réaction de Darzens pour produire un α, β-époxy ester.
Hydrolyse et décarboxylation : L'époxy ester est hydrolysé et décarboxylé pour donner l'aldéhyde intermédiaire.
Carbonylation : L'aldéhyde est ensuite carbonylé avec du monoxyde de carbone en présence d'un catalyseur au palladium pour former l'this compound.
Méthodes de production industrielle : La production industrielle de l'this compound utilise souvent la chimie en flux continu pour améliorer l'efficacité et le rendement. Cette méthode permet un meilleur contrôle des conditions de réaction et réduit le risque de réactions secondaires .
Types de réactions :
Oxydation : L'this compound peut subir une oxydation pour former des dérivés hydroxylés.
Réduction : La réduction de l'this compound peut conduire à la formation de dérivés alcooliques.
Substitution : L'this compound peut participer à des réactions de substitution, en particulier des substitutions aromatiques électrophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents nitrants sont utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Dérivés hydroxylés de l'this compound.
Réduction : Dérivés alcooliques.
Substitution : Dérivés halogénés ou nitrés de l'this compound.
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude de la synthèse des AINS et des mécanismes réactionnels.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de l'inflammation.
Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement de la douleur, de l'inflammation et de la fièvre.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de la douleur, de l'inflammation et de la fièvre. En inhibant la COX, l'this compound réduit la production de prostaglandines, ce qui soulage la douleur et l'inflammation .
Composés similaires :
Ibuprofène : Un autre AINS largement utilisé doté de propriétés analgésiques et anti-inflammatoires similaires.
Naproxène : Connu pour sa durée d'action plus longue par rapport à l'this compound.
Diclofénac : Plus puissant, mais associé à un risque accru d'effets secondaires gastro-intestinaux.
Unicité de l'this compound : L'this compound est unique par son profil équilibré d'efficacité et de sécurité. Il procure un soulagement efficace de la douleur avec un risque relativement faible d'effets secondaires gastro-intestinaux par rapport à d'autres AINS .
Applications De Recherche Scientifique
ISOPROFEN has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of NSAID synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in treating pain, inflammation, and fever.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
ISOPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparaison Avec Des Composés Similaires
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ISOPROFEN.
Diclofenac: More potent but associated with higher risks of gastrointestinal side effects.
Uniqueness of this compound: this compound is unique in its balanced profile of efficacy and safety. It provides effective pain relief with a relatively lower risk of gastrointestinal side effects compared to other NSAIDs .
Propriétés
Numéro CAS |
57144-56-6 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17) |
Clé InChI |
RYDUZJFCKYTEHX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
SMILES canonique |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(2-isopropyl-5-indanyl)propionic acid 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt 2-(2-isopropylindan-5-yl)propionic acid UP 517-03 UP-517-03 UP-51703 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


